molecular formula C15H23BrN2O2 B5649820 1-(5-bromo-2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

1-(5-bromo-2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

Cat. No.: B5649820
M. Wt: 343.26 g/mol
InChI Key: KEDKUNDQJRZHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C15H23BrN2O2 and its molecular weight is 343.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.09429 g/mol and the complexity rating of the compound is 293. The solubility of this chemical has been described as 44.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-5-4-6-18(8-7-17)11-12-9-13(16)15(20-3)10-14(12)19-2/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDKUNDQJRZHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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